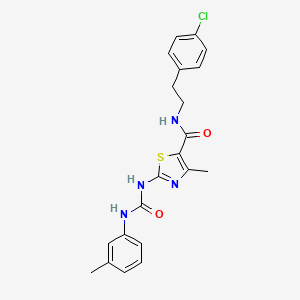

N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Description

N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methylthiazole core substituted with a ureido group (linked to m-tolyl) and a carboxamide moiety attached to a 4-chlorophenethyl chain. Its molecular formula is C₂₃H₂₂ClN₅O₂S, with a molecular weight of 484.0 g/mol (calculated).

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c1-13-4-3-5-17(12-13)25-20(28)26-21-24-14(2)18(29-21)19(27)23-11-10-15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODZZIKOWBTJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of specific thiazole derivatives with chloroacetone and thiosemicarbazides. The structural elucidation is performed using techniques such as NMR spectroscopy and mass spectrometry. For instance, compounds similar to this thiazole derivative have demonstrated significant antiproliferative activity against various cancer cell lines, with GI50 values indicating effective inhibition of cell growth.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of related thiazole compounds. For example, derivatives synthesized in a study exhibited GI50 values ranging from 37 to 86 nM against human cancer cell lines, which is comparable to established drugs like erlotinib (GI50 = 33 nM) . This suggests that this compound may possess similar or enhanced biological activity.

The mechanism by which thiazole derivatives exert their antiproliferative effects often involves the induction of apoptosis and inhibition of cell cycle progression. Studies indicate that these compounds can interfere with various signaling pathways critical for tumor growth and survival. For instance, they may inhibit the activity of specific kinases involved in cell proliferation and survival.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that compounds structurally related to this compound can significantly reduce cell viability at concentrations as low as 50 µM, with minimal cytotoxicity observed at higher concentrations .

- In Vivo Studies : Animal models have been employed to assess the efficacy of thiazole derivatives in tumor-bearing mice. These studies have demonstrated a reduction in tumor size and improved survival rates, indicating the potential for clinical applications.

Comparative Table of Biological Activities

| Compound Name | GI50 (nM) | Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | Various human cancer lines | Apoptosis induction, kinase inhibition |

| Erlotinib | 33 | Non-small cell lung cancer | EGFR inhibition |

| Thiazole derivative A (similar structure) | 37 | Breast cancer | Cell cycle arrest |

| Thiazole derivative B (similar structure) | 86 | Colon cancer | Apoptosis via mitochondrial pathway |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of N-substituted thiazole carboxamides. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations :

The m-tolylureido group (meta-methylphenyl) differs from the phenylureido group in , which could influence target binding specificity due to steric and electronic effects. Compound 7b , with a thiourea-quinazoline motif, exhibits potent anticancer activity (IC₅₀ ~1.6 μg/mL), suggesting that combining thiazole with heterocyclic systems enhances efficacy.

Role of Halogenation: Chlorine (in the target compound and ) and fluorine (in ) are common bioisosteres. Fluorine’s electronegativity in Compound 8b correlates with nanomolar EGFR inhibition, whereas chlorine may confer metabolic stability.

Thiazole vs. Quinazoline Cores :

- Thiazole-based compounds (target, ) prioritize moderate steric bulk, while quinazoline derivatives () often exhibit stronger kinase inhibition due to planar aromatic systems facilitating π-π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.